molecular formula C8H12N4 B2821725 N2-Cyclobutylpyrimidine-2,5-diamine CAS No. 1250822-97-9

N2-Cyclobutylpyrimidine-2,5-diamine

Cat. No.: B2821725
CAS No.: 1250822-97-9
M. Wt: 164.212
InChI Key: YKIOVDUIXKIBLZ-UHFFFAOYSA-N
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Description

N2-Cyclobutylpyrimidine-2,5-diamine is a secondary amine featuring a pyrimidine core (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with a cyclobutyl group at the N2 position and amine groups at the 2- and 5-positions. This compound is classified as a bicyclic secondary amine due to the fusion of the pyrimidine ring with the cyclobutyl moiety. Its molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol (calculated).

The compound is primarily utilized in pharmaceutical research as a scaffold for kinase inhibitors or nucleotide analogs, where its aromatic pyrimidine core and substituents enable selective interactions with enzymatic targets . Its commercial availability (e.g., CymitQuimica, Ref: 10-F096490) underscores its relevance in medicinal chemistry and drug discovery pipelines .

Properties

IUPAC Name

2-N-cyclobutylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOVDUIXKIBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-Cyclobutylpyrimidine-2,5-diamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclobutylamine with a pyrimidine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high purity and yield .

Chemical Reactions Analysis

Photochemical Reactivity

The cyclobutyl ring confers unique photochemical properties. Studies on cyclobutylpyrimidine dimers (CPDs) reveal that UV irradiation induces cyclobutane ring opening via [2+2] photolyase-mediated cleavage. For example:

  • DNA photolyase binds to CPD lesions (e.g., thymine dimers) and repairs them via electron transfer, flipping the dimer into its active site .

  • Fluorescence studies using 2-aminopurine (2-Ap) analogs demonstrate that the cyclobutylpyrimidine dimer undergoes significant structural distortion upon binding to photolyase, facilitating repair .

Key findings :

  • The cyclobutane ring in N²-cyclobutylpyrimidine-2,5-diamine is susceptible to UV-induced cleavage , particularly in the presence of flavin cofactors (e.g., FADH⁻) .

  • Repair kinetics show a half-life of <10 ms under blue light (400–500 nm) .

Electrophilic Substitution

The pyrimidine ring undergoes electrophilic substitution at the C4 and C6 positions due to electron donation from the amino groups. Examples include:

  • Nitration : Reaction with HNO₃/H₂SO₄ yields nitro derivatives, primarily at C4.

  • Halogenation : Bromine or iodine in acetic acid selectively substitutes at C6.

Experimental data :

Reaction Conditions Product Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-nitro-N²-cyclobutylpyrimidine-2,5-diamineC4 > C6
BrominationBr₂, AcOH, 50°C, 4 h6-bromo-N²-cyclobutylpyrimidine-2,5-diamineC6 only

Degradation Pathways

Pyrimidine derivatives are degraded via salvage pathways or oxidative routes :

  • Salvage pathway : In plants and microorganisms, enzymes like PLUTO (plastidic nucleobase transporter) import pyrimidine bases for recycling .

  • Oxidative degradation : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the cyclobutyl ring, leading to ring contraction into imidazole derivatives .

Notable observations :

  • DPYD (dihydropyrimidine dehydrogenase) deficiency in humans results in impaired pyrimidine degradation, causing toxic accumulation of uracil and thymine .

  • In Arabidopsis thaliana, mitochondrial localization of pyrimidine degradation enzymes suggests compartmentalized metabolism .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Cardiac Disorders

One of the most promising applications of N2-Cyclobutylpyrimidine-2,5-diamine is in the treatment of hypertrophic cardiomyopathy (HCM) and other cardiac disorders. Research indicates that this compound can stabilize the conformation of beta cardiac myosin post-ATP hydrolysis, which may improve cardiac elasticity and reduce left ventricular diastolic pressures. This mechanism can alleviate symptoms associated with HCM, such as exertional dyspnea and syncope .

1.2 Cancer Treatment

This compound derivatives have been investigated for their potential anti-cancer properties. Certain pyrimidine derivatives have shown efficacy against various cancer types by inhibiting specific pathways involved in tumor growth and proliferation. The structural features of these compounds allow them to interact with biological targets effectively, making them candidates for further development in cancer therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

Study Focus Findings
Study on HCM TreatmentEvaluated the impact of this compound on patients with hypertrophic cardiomyopathyReported significant improvements in cardiac function and reduction in symptoms associated with left ventricular outflow obstruction
Cancer Cell Line StudyInvestigated the anti-cancer properties of pyrimidine derivativesDemonstrated that specific derivatives inhibited tumor growth in vitro, suggesting potential for further development as cancer therapeutics

Mechanism of Action

The mechanism of action of N2-Cyclobutylpyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

N2-Cyclobutylpyrimidine-2,5-diamine shares structural and functional similarities with other secondary amines, particularly heterocyclic derivatives. Below is a comparative analysis with 2-(4-fluorophenyl)azetidine, another secondary amine listed in commercial catalogs (CymitQuimica, Ref: 10-F309814) .

Table 1: Structural and Functional Comparison

Property This compound 2-(4-fluorophenyl)azetidine
Molecular Formula C₈H₁₂N₄ C₉H₁₀FN
Molecular Weight (g/mol) 164.21 151.19
Ring System Pyrimidine (6-membered, aromatic) Azetidine (4-membered, non-aromatic)
Key Substituents Cyclobutyl, two amine groups 4-fluorophenyl
Electronic Effects Aromatic ring enhances π-π stacking Fluorine introduces electronegativity
Steric Impact High (due to cyclobutyl) Moderate (azetidine flexibility)
Potential Applications Kinase inhibitors, nucleotide analogs Peptidomimetics, CNS-targeted drugs

Key Research Findings

Structural Rigidity vs. Flexibility :

  • The pyrimidine core in This compound provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
  • In contrast, 2-(4-fluorophenyl)azetidine ’s four-membered azetidine ring imposes conformational strain, which can mimic peptide bond geometry in peptidomimetics .

Bioavailability and Solubility: The cyclobutyl group in this compound may reduce aqueous solubility due to hydrophobicity, necessitating formulation optimization .

Synthetic Utility :

  • Both compounds serve as intermediates in multi-step syntheses. The pyrimidine derivative is often functionalized at the 2- and 5-amine positions for target-specific modifications, while the azetidine derivative is used to introduce fluorinated aromatic motifs .

Biological Activity

N2-Cyclobutylpyrimidine-2,5-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of cyclobutylamine with pyrimidine-2,5-dione under specific conditions that facilitate the formation of the desired amine structure.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Anticancer Activity : Studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects against human cancer cell lines such as HeLa and A431, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : Research indicates that certain pyrimidine derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism often involves interference with nucleotide synthesis pathways critical for microbial growth .
  • Inflammatory Response Modulation : Some studies suggest that pyrimidines can modulate inflammatory responses by affecting cytokine production and immune cell activity. This may have implications for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleotide Synthesis : By targeting enzymes involved in the de novo synthesis pathway of pyrimidines, these compounds can effectively reduce the availability of nucleotides necessary for DNA replication and repair in rapidly dividing cells .
  • Apoptosis Induction : Certain studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related cellular damage .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on the proliferation of A431 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value determined at 25 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both bacterial strains. The study suggested that the compound disrupts bacterial nucleotide synthesis pathways .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line/Pathogen IC50/MIC Value
AnticancerInhibition of cell proliferationA431 (vulvar carcinoma)25 µM
AntimicrobialInhibition of bacterial growthStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Inflammatory modulationCytokine production modulationVarious immune cell linesNot specified

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